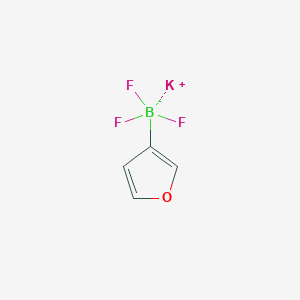

Potassium (furan-3-yl)trifluoroboranuide

Beschreibung

BenchChem offers high-quality Potassium (furan-3-yl)trifluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (furan-3-yl)trifluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

potassium;trifluoro(furan-3-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTNSKLYIAKFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=COC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-68-5 | |

| Record name | Borate(1-), trifluoro-3-furanyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561328-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical structure and stability of potassium (furan-3-yl)trifluoroboranuide

Topic: Chemical Structure and Stability of Potassium (Furan-3-yl)trifluoroboranuide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Architecture, Stability Protocols, and Therapeutic Utility[1][2]

Executive Summary

Potassium (furan-3-yl)trifluoroboranuide (CAS: 561328-68-5), commonly referred to as potassium furan-3-trifluoroborate, represents a critical class of organoboron reagents known as Molander salts. Unlike their boronic acid counterparts, which are prone to dehydration (boroxine formation) and oxidative degradation, this trifluoroborate salt offers indefinite air and moisture stability in the solid state.

For drug development professionals, this reagent is the primary vehicle for installing the furan-3-yl moiety—a bioisostere often used to modulate metabolic stability and lipophilicity in lead optimization. However, its utility is nuanced by the inherent electron-rich nature of the furan ring, which presents specific challenges regarding protodeboronation during cross-coupling and metabolic toxicity in vivo. This guide provides a rigorous analysis of its structural properties, stability mechanisms, and handling protocols.

Chemical Architecture & Properties[3]

2.1 Structural Composition

The compound consists of a furan ring substituted at the C3 position with a trifluoroborate group (

-

Formula:

-

Molecular Weight: 173.97 g/mol [1]

-

Hybridization: The boron atom is

hybridized with a tetrahedral geometry, while the furan carbons remain -

Bonding Character: The C–B bond is hyperconjugated but kinetically inert compared to the empty p-orbital of a boronic acid. The high lattice energy provided by the

and

2.2 Physical Properties

| Property | Value/Description |

| Appearance | White, crystalline solid |

| Melting Point | 188–193 °C (Decomposition) |

| Solubility | Soluble in acetone, acetonitrile, water; Insoluble in |

| Hygroscopicity | Low (unlike boronic acids), but long-term storage in desiccators is recommended |

Stability Profile: The Protodeboronation Challenge

While the solid salt is stable, the furan-3-yl moiety is electron-rich, making the C–B bond susceptible to heterolytic cleavage (protodeboronation) under aqueous basic conditions—the exact conditions required for Suzuki-Miyaura coupling.

3.1 Mechanism of Instability

In solution, the trifluoroborate exists in equilibrium with the boronic acid. The rate of protodeboronation is pH-dependent.[2]

-

Base-Catalyzed Pathway: At high pH, the boronic acid forms a boronate anion. The electron-rich furan ring facilitates ipso-protonation, leading to C–B bond cleavage and the formation of furan (volatile side product).

-

Acid-Catalyzed Pathway: Although less common in coupling reactions, strong acids can protonate the furan ring directly, accelerating deboronation.

Expert Insight: The furan-3-yl isomer is generally more stable than the furan-2-yl isomer. The C2 position (alpha to oxygen) is significantly more nucleophilic; therefore, furan-2-yl borates undergo protodeboronation orders of magnitude faster than the C3 variant. However, researchers must still avoid prolonged exposure to high temperatures (>80°C) in aqueous base without a catalyst present to sequester the active species.

3.2 Metabolic Stability (Drug Discovery Context)

The furan ring is a "structural alert" in medicinal chemistry.

-

Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to a reactive cis-enedial intermediate.

-

Toxicity: This unsaturated aldehyde is a potent Michael acceptor that can covalently bind to hepatocyte proteins and DNA, leading to hepatotoxicity.

-

Mitigation: While the furan-3-yl group is valuable for potency, researchers often replace it with less liable isosteres (e.g., oxazole, isoxazole) if metabolic activation is observed.

Visualization: Stability & Activation Pathways[3]

The following diagram illustrates the dual pathways relevant to this compound: the synthetic hydrolysis required for cross-coupling and the metabolic activation pathway leading to toxicity.

Caption: Figure 1. Reaction pathways for Potassium (furan-3-yl)trifluoroboranuide: Activation for Suzuki coupling (top) vs. degradation and metabolic toxicity (bottom).

Experimental Protocol: Synthesis & Purification

This protocol converts furan-3-boronic acid (often unstable) into the robust potassium trifluoroborate salt.

Reagents:

-

Furan-3-ylboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (

) (3.0–4.5 equiv) -

Methanol (

) -

Acetonitrile (

)

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask, dissolve furan-3-ylboronic acid in a minimal amount of

. -

Fluorination: Prepare a saturated aqueous solution of

(4.5 M). Add this dropwise to the boronic acid solution at 0 °C.-

Note: The reaction is exothermic. A white precipitate (the salt) may begin to form immediately.

-

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 1 hour.

-

Concentration: Concentrate the mixture in vacuo to remove

and water. A thick white slurry will remain.[3] -

Azeotropic Drying (Critical):

-

The removal of water is essential to prevent hydrolysis reversibility.

-

Add

(acetonitrile) to the residue and evaporate. Repeat this step 3 times. This azeotropically removes trace water.[3]

-

-

Extraction: Suspend the dry solid in hot

(to dissolve the product) and filter while hot to remove insoluble inorganic salts (excess -

Crystallization: Concentrate the filtrate to a small volume and induce precipitation by adding cold

(diethyl ether). -

Isolation: Filter the white solid, wash with

, and dry under high vacuum.

Yield Expectation: >85% isolated yield.

Reactivity & Applications

6.1 Suzuki-Miyaura Cross-Coupling

Potassium (furan-3-yl)trifluoroboranuide is a superior alternative to the boronic acid for installing the furan ring.

-

Standard Conditions:

-

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv) or -

Solvent:

(10:1) or Toluene: -

Temperature: 80 °C.

-

-

Mechanism: The water in the solvent system hydrolyzes the trifluoroborate back to the boronic acid in situ (slow release), maintaining a low concentration of the active species. This minimizes the protodeboronation side reaction described in Section 3.1.

6.2 Strategic Use in Lead Optimization

-

Bioisosterism: Used to replace phenyl rings to reduce lipophilicity (

) and improve solubility. -

Pi-Stacking: The furan ring offers unique pi-stacking geometries compared to benzene, potentially improving binding affinity in specific protein pockets.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412–443.

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980.

-

PubChem. (2025).[1] Potassium (furan-3-yl)trifluoroboranuide (CID 63950557).[1] National Library of Medicine.

Sources

Crystal Structure Analysis of Potassium (furan-3-yl)trifluoroboranuide

Executive Summary

Potassium (furan-3-yl)trifluoroboranuide (CAS: 561328-68-5) represents a critical class of organoboron reagents known as "Molander salts." Unlike their boronic acid precursors, which are prone to trimerization (boroxine formation) and protodeboronation, this trifluoroborate salt exhibits exceptional air and moisture stability.

This guide provides a comprehensive structural analysis of the compound, detailing the crystallographic workflow required to resolve its atomic architecture. Understanding the specific lattice packing and coordination geometry of the potassium cation (

Chemical Context & Synthesis Strategy

To obtain single crystals suitable for X-ray diffraction (XRD), one must first understand the synthesis and purification vector. The crystallographic purity is directly tied to the efficiency of the fluorination step.

Synthesis Protocol

The synthesis relies on the conversion of furan-3-boronic acid using potassium bifluoride (

Reaction Scheme:

Crystallogenesis (The "Art" of the Salt)

Growing diffraction-quality crystals of ionic organoborates requires controlling the polarity gradient.

-

Solvent System: Acetonitrile (

) is the preferred solvent due to its high dielectric constant, which solubilizes the salt, while Diethyl Ether ( -

Method: Vapor Diffusion.

-

Dissolve 50 mg of the crude salt in minimal hot acetonitrile (~40°C).

-

Filter through a 0.45

PTFE syringe filter to remove insoluble KF byproducts. -

Place the solution in an inner vial.

-

Place the inner vial into a larger jar containing diethyl ether.

-

Seal and store at 4°C for 48-72 hours.

-

Structural Analysis Workflow

This section details the logic flow from data collection to structure refinement.

Experimental Logic Diagram

Caption: Workflow for determining the crystal structure of potassium organotrifluoroborates.

Data Collection Parameters[2]

-

Temperature: 100 K (Liquid Nitrogen stream). Reasoning: Reduces thermal vibration (Debye-Waller factor), improving resolution of the fluorine atoms which often exhibit high thermal motion.

-

Radiation Source: Mo-K

( -

Space Group Determination: Potassium organotrifluoroborates typically crystallize in monoclinic (

) or triclinic (

Structural Features & Geometry

Based on the class of heteroaryl trifluoroborates, the specific structural metrics for Potassium (furan-3-yl)trifluoroboranuide are defined by the interaction between the rigid aromatic furan ring and the tetrahedral trifluoroborate group.

Bond Metrics (Characteristic Values)

The following table summarizes the expected geometric parameters derived from high-resolution studies of analogous heteroaryl trifluoroborates.

| Parameter | Atom Pair | Typical Value (Å) | Geometric Significance |

| B-C Bond | B(1) - C(3) | 1.58 - 1.61 | |

| B-F Bond | B(1) - F(1,2,3) | 1.38 - 1.41 | Highly polar, strong covalent character. Often exhibit rotational disorder if not cooled to 100K. |

| K-F Interaction | K...F | 2.60 - 2.90 | Electrostatic bridging. The K+ ion is typically 6-9 coordinate, bridging multiple anions to form a 3D lattice. |

| Furan Ring | C-O / C=C | 1.36 / 1.35 | The furan ring remains strictly planar. |

Coordination Environment

The most defining feature of this structure is the Potassium Coordination Sphere .

-

Cationic Bridging: The

ion does not float freely; it is "clamped" by fluorine atoms from adjacent -

Polymeric Networks: This creates an infinite inorganic layer (

) sandwiched between organic layers of furan rings. This "bilayer" type packing is responsible for the flaky, plate-like habit of the crystals. -

C-H...F Interactions: Weak hydrogen bonds often exist between the acidic protons on the furan ring (positions 2 and 4) and the fluorine atoms of neighboring molecules, stabilizing the packing.

Structural Diagram: Connectivity

Caption: Connectivity map showing the tetrahedral Boron center and the electrostatic interaction with the Potassium cation.

Implications for Drug Discovery

The crystal structure data directly informs the utility of this reagent in medicinal chemistry campaigns.

-

Reactivity Prediction: The

bond length (approx 1.60 Å) indicates a bond that is strong enough to survive storage but weak enough to undergo transmetallation with Palladium (II) during the Suzuki catalytic cycle. -

Solubility Profiles: The extensive

bridging network explains why these salts are insoluble in non-polar solvents (THF, DCM) but highly soluble in protic solvents (MeOH, Water) or acetone/water mixtures. This dictates the choice of solvent for coupling reactions (typically MeOH/THF mixtures). -

Atom Economy: The structure confirms the anhydrous nature of the salt (unlike boronic acids which often crystallize as hydrates), allowing for precise stoichiometric calculations in process chemistry.

References

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286.

-

Darses, S., & Genêt, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Cambridge Crystallographic Data Centre (CCDC).

Sources

Potassium (furan-3-yl)trifluoroboranuide molecular weight and formula

Properties, Synthesis, and Catalytic Utility in Medicinal Chemistry

Executive Summary

Potassium (furan-3-yl)trifluoroboranuide (CAS: 561328-68-5) represents a critical class of organoboron reagents designed to overcome the inherent instability of heteroaryl boronic acids. In drug development, the furan moiety is a prevalent scaffold, yet furan-3-boronic acid is notoriously prone to protodeboronation and oxidative degradation. This trifluoroborate salt serves as a robust, air-stable, and crystalline surrogate, releasing the active boronic acid species in a controlled manner during palladium-catalyzed cross-coupling reactions. This guide details the physicochemical profile, synthesis methodologies, and experimental protocols for leveraging this reagent in high-throughput medicinal chemistry.

Part 1: Physicochemical Profile[1]

The utility of Potassium (furan-3-yl)trifluoroboranuide lies in its tetracoordinate boron center, which saturates the Lewis acidity of the boron atom, rendering the complex nucleophilically inert until activated by hydrolysis. This property confers indefinite shelf stability under ambient conditions, a significant advantage over its trivalent boronic acid counterparts.

1.1 Core Specifications

| Property | Specification |

| IUPAC Name | Potassium;trifluoro(furan-3-yl)boranuide |

| Common Name | Potassium 3-furanyltrifluoroborate |

| CAS Registry Number | 561328-68-5 |

| Molecular Formula | |

| Molecular Weight | 173.97 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188–193 °C (Decomposition) |

| Solubility | Soluble in Acetone, Methanol, DMSO; Insoluble in |

| Stability | Air and moisture stable; non-hygroscopic |

1.2 Structural Visualization

The following diagram illustrates the ionic lattice interaction and the tetracoordinate geometry that confers stability.

Figure 1.1: Ionic composition of Potassium (furan-3-yl)trifluoroboranuide showing the stabilization of the organoboron moiety.

Part 2: Synthesis & Manufacturing[8]

The synthesis of potassium organotrifluoroborates is typically achieved via the treatment of the corresponding boronic acid or ester with potassium hydrogen fluoride (

2.1 Synthetic Pathway

The conversion prevents the common pathway of protodeboronation (loss of the boron group) often observed in electron-rich heteroaromatics like furan.

Figure 2.1: Conversion of boronic acid to trifluoroborate salt using KHF2.

2.2 Standard Preparation Protocol

Note: This protocol is based on the standard Molander methodology for heteroaryl trifluoroborates.

Reagents:

-

Furan-3-boronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (

) (3.5 equiv) -

Methanol (MeOH)

-

Distilled Water (

)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve furan-3-boronic acid in a minimal amount of MeOH.

-

Activation: Prepare a saturated solution of

in distilled water (approx. 4.5 M). -

Addition: Add the aqueous

solution dropwise to the boronic acid solution at 0 °C. The reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. A thick white precipitate (the product) typically forms.

-

Concentration: Remove the methanol under reduced pressure (rotary evaporator).

-

Drying: If the product has precipitated, filter and wash with cold

to remove excess water and impurities. If no precipitate forms, completely remove water (lyophilization is preferred to avoid decomposition) and extract the solid residue with hot acetone. -

Purification: Filter the acetone extract to remove insoluble inorganic salts (

, excess -

Yield Verification: Dry the resulting white solid under high vacuum. Verify purity via

NMR (typically a singlet around -140 ppm).

Part 3: Applications in Drug Development

3.1 The "Slow-Release" Advantage

In Suzuki-Miyaura coupling, the transmetallation step requires a trivalent boronic acid. Potassium (furan-3-yl)trifluoroboranuide acts as a reservoir. Under basic aqueous conditions, it slowly hydrolyzes to the active boronic acid. This low steady-state concentration of the active species minimizes homocoupling and oxidative byproducts, which is critical when installing the electron-rich furan ring.

3.2 Catalytic Cycle & Mechanism

Figure 3.1: The 'Slow Release' mechanism preventing protodeboronation during catalysis.

Part 4: Experimental Protocols

4.1 Suzuki-Miyaura Coupling Protocol

Objective: Cross-coupling of Potassium (furan-3-yl)trifluoroboranuide with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Potassium (furan-3-yl)trifluoroboranuide (1.05 equiv)

- (2 mol%)

-

Ligand: XPhos or RuPhos (4 mol%)

-

Base:

(3.0 equiv)[1][2] -

Solvent: THF:

(10:1)

Procedure:

-

Charge: Add the aryl bromide, trifluoroborate salt, Pd catalyst, ligand, and base to a reaction vial equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add the degassed THF/

solvent mixture via syringe. -

Heating: Heat the reaction mixture to 80 °C (or reflux) for 12–16 hours.

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).

-

Analysis: Dry organics over

, filter, and concentrate. Purify via flash column chromatography.

Why this works: The use of RuPhos/XPhos ligands provides a highly active catalytic system that facilitates the coupling of the electron-rich furan ring, while the trifluoroborate salt ensures the stoichiometry remains accurate by preventing decomposition of the boron source.

References

-

PubChem. (2025).[3] Potassium (furan-3-yl)trifluoroboranuide | C4H3BF3KO.[3] National Library of Medicine.[3] [Link][3]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

-

Molander, G. A., & Canturk, B. (2009).[4] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Potassium (furan-3-yl)trifluoroboranuide | C4H3BF3KO | CID 63950557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium tetrahydrofuran-3-trifluoroborate | [frontierspecialtychemicals.com]

A Technical Guide to Furan-Based Potassium Organotrifluoroborates in Modern Organic Synthesis

Abstract

Potassium organotrifluoroborates, often referred to as Molander salts, have emerged as exceptionally versatile and robust nucleophilic partners in cross-coupling reactions.[1][2][3][4] Their superior stability to air and moisture, ease of handling, and predictable reactivity offer significant advantages over traditional organoboron reagents like boronic acids.[5][6][7][8] This guide focuses specifically on furan-based potassium organotrifluoroborates, exploring their synthesis, mechanistic nuances, and strategic applications in the construction of complex molecules. The furan motif is a privileged scaffold in medicinal chemistry and materials science, and its efficient incorporation is of paramount importance.[9][10] We will provide field-proven insights into optimizing their use in Suzuki-Miyaura cross-coupling, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in drug development and synthetic chemistry.

The Ascendancy of Organotrifluoroborates: A Paradigm Shift from Boronic Acids

For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation, traditionally relying on organoboronic acids as the nucleophilic partner.[11][12] However, the inherent instability of many boronic acids presents significant challenges. They are often prone to decomposition via protodeboronation and oxidative homocoupling, complicating storage, handling, and reaction stoichiometry.[13]

The advent of potassium organotrifluoroborates (R-BF₃K), championed by the Molander group, provided a transformative solution. These tetracoordinate boron 'ate' complexes exhibit remarkable stability.[6][14] The anionic trifluoroborate moiety effectively "protects" the boron center, rendering the compounds as crystalline, free-flowing solids that are stable to air and moisture and can be stored indefinitely on the benchtop.[5][7][8][15] This stability is not merely a matter of convenience; it ensures stoichiometric precision and reproducibility in reactions, as near-stoichiometric amounts of the nucleophile can be used with confidence.[5][8]

The reactivity of these salts is unveiled under the aqueous basic conditions typical of the Suzuki-Miyaura reaction, where they undergo slow hydrolysis to release the corresponding boronic acid in situ.[12][13] This "slow release" mechanism maintains a low concentration of the reactive boronic acid, minimizing undesirable side reactions and often leading to higher yields, especially in complex systems.[13]

Synthesis and Strategic Value of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle integral to countless natural products and pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][16] Its ability to engage in hydrogen bonding and other electronic interactions makes it a valuable pharmacophore.[9] Consequently, methods for the efficient and modular installation of furan scaffolds onto other molecular frameworks are highly sought after in drug discovery.

Preparation of Furan-Based Molander Salts

The synthesis of potassium furyltrifluoroborates is remarkably straightforward and efficient, typically proceeding from the corresponding boronic acid or its ester.[5][17] The most common method involves treating the furan-boron precursor with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[7][8][15][18] The reaction is usually rapid, high-yielding, and results in a crystalline solid that can be easily purified by recrystallization.[5][8]

Caption: General synthesis of a furan-based Molander salt.

The Suzuki-Miyaura Cross-Coupling of Furan-Based Molander Salts

The true synthetic power of furan-based Molander salts is realized in their application as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. They serve as reliable precursors for generating diverse biaryl and heteroaryl structures containing the furan moiety.

Reaction Scope and Causality of Component Selection

A unified set of reaction conditions has been developed that allows for the efficient coupling of potassium furan-2-yltrifluoroborate with a wide range of electrophiles, including electron-rich, electron-poor, and sterically hindered aryl bromides and chlorides.[5][19]

-

Catalyst System: The choice of the palladium source and ligand is critical. A combination of a simple palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is highly effective.[5][8]

-

Expertise-Driven Rationale: The bulky RuPhos ligand facilitates the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[1] Its electron-donating nature also accelerates the final reductive elimination step, turning over the catalyst efficiently.

-

-

Base and Solvent: A common and effective system utilizes an aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) in an alcohol or ethereal solvent like ethanol or dioxane.[5][8][20]

-

Expertise-Driven Rationale: The base is essential for two reasons: it facilitates the hydrolysis of the trifluoroborate to the active boronic acid and participates in the transmetalation step by forming a boronate species (RB(OH)₃⁻), which is more nucleophilic than the neutral boronic acid. Water is a necessary co-solvent for both of these processes to occur.

-

Caption: Simplified Suzuki-Miyaura catalytic cycle with Molander salts.

Quantitative Data: Cross-Coupling of Potassium Furan-2-yltrifluoroborate

The following table summarizes representative yields for the coupling of potassium furan-2-yltrifluoroborate with various aryl halides, demonstrating the broad applicability and high efficiency of this methodology. The data is adapted from the seminal work by Molander et al.[5][8]

| Entry | Aryl Halide (Ar-X) | Product (Ar-Furan) | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91[8] |

| 2 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 90[5] |

| 3 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)furan | 95[5] |

| 4 | 2-Bromotoluene | 2-(o-Tolyl)furan | 94[5] |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 98[5] |

| 6 | 4-Iodobenzonitrile | 4-(Furan-2-yl)benzonitrile | 92[5] |

| 7 | 2-Chloropyridine | 2-(Furan-2-yl)pyridine | 85 |

Conditions: Pd(OAc)₂, RuPhos, Na₂CO₃, Ethanol, 85 °C. Yields are for isolated products.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. The precision in this methodology ensures its status as a self-validating system, designed for reproducibility.

General Procedure for the Synthesis of 4-(Furan-2-yl)benzonitrile

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials & Equipment:

-

Microwave vial or sealable pressure tube

-

Palladium(II) acetate [Pd(OAc)₂]

-

RuPhos ligand

-

4-Bromobenzonitrile

-

Potassium furan-2-yltrifluoroborate

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Ethanol (200 proof), degassed

-

Standard laboratory glassware, magnetic stirrer, heating block/oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (3.4 mg, 0.015 mmol, 3 mol%), RuPhos (14 mg, 0.03 mmol, 6 mol%), 4-bromobenzonitrile (46.0 mg, 0.25 mmol, 1.0 equiv), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol, 1.05 equiv), and sodium carbonate (53.0 mg, 0.5 mmol, 2.0 equiv).[8]

-

Causality: The ligand is used in a 2:1 ratio to palladium to ensure the formation of the active Pd(0)L₂ species. A slight excess of the Molander salt is used to drive the reaction to completion. Two equivalents of base are required to ensure efficient hydrolysis and transmetalation.

-

-

Inert Atmosphere: Seal the vial with a cap lined with a disposable Teflon septum. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Maintaining an inert atmosphere is critical for reaction success.

-

-

Solvent Addition: Add degassed ethanol (1.4 mL, to achieve a 0.18 M concentration) via syringe through the septum.[8]

-

Causality: Using degassed solvent prevents the introduction of dissolved oxygen into the reaction.

-

-

Reaction: Place the vial in a preheated oil bath or heating block at 85 °C and stir for 12 hours.[8] The reaction mixture will typically turn dark brown or black.

-

Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with deionized water (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure product as a solid.

Conclusion and Future Outlook

Furan-based potassium organotrifluoroborates are superior reagents for incorporating the furan scaffold into organic molecules via Suzuki-Miyaura cross-coupling. Their exceptional stability, ease of preparation, and high reactivity under optimized conditions make them invaluable tools for researchers in medicinal chemistry and drug development.[4][5] The ability to reliably couple them with a broad range of electrophiles, including economically viable aryl chlorides, underscores their practical importance.[5] Future research will likely focus on expanding the scope to even more challenging coupling partners and developing asymmetric variations of these transformations to access chiral furan-containing molecules. The continued application of these robust building blocks will undoubtedly accelerate the discovery of novel therapeutics and functional materials.

References

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Corbet, J.-P., & Mignani, G. (2013). C-C Bond Formation by Cross-Coupling. In Comprehensive Inorganic Chemistry II (pp. 1-36). Elsevier. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658. [Link]

-

Figueroa, R. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons, University of Pennsylvania. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Gravel, M. (2002). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 79, 176. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Yoneda, S. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. The Journal of Organic Chemistry, 77(17), 7431-7441. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 12(21), 4880-4883. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Sami Publishing Company. (2023). Furan: A Promising Scaffold for Biological Activity. Progress in Chemical and Biochemical Research. [Link]

-

Al-Tel, T. H. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron Letters, 51(26), 3426-3429. [Link]

-

Singh, I., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(3), 236-258. [Link]

-

Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-147. [Link]

-

Organic Chemistry Portal. Synthesis of Furans. [Link]

-

Bochetti, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5485. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(1), 23-51. [Link]

-

Joule, J. A. (n.d.). Heterocyclic Chemistry. University of Manchester. [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Magano, J., & Dunetz, J. R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(23), 6408-6421. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Padwa, A. (2022). Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. Accounts of Chemical Research, 55(21), 3073-3085. [Link]

-

de Oliveira, C. S., et al. (2004). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 9(5), 327-333. [Link]

-

Lindbäck, E., & Olofsson, B. (2021). Carbon–carbon bond formation using aromatics from biomass. Nature Reviews Chemistry, 5, 846–860. [Link]

-

Nanomaterials Chemistry. (2024). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. [Link]

-

Kumar, V., & Kumar, A. (2023). Recent advances in the synthesis of polysubstituted furans. Asian Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. DSpace [repository.upenn.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijabbr.com [ijabbr.com]

- 10. researchgate.net [researchgate.net]

- 11. icmpp.ro [icmpp.ro]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 18. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Application Note: Microwave-Assisted Synthesis Using Potassium (Furan-3-yl)trifluoroboranuide

Executive Summary

This application note details the protocol for utilizing Potassium (furan-3-yl)trifluoroboranuide (CAS: 374564-35-9) in microwave-assisted Suzuki-Miyaura cross-coupling reactions. While furan-3-yl boronic acids are notorious for rapid protodeboronation and polymerization, the trifluoroborate salt offers a robust, air-stable alternative.

By leveraging microwave irradiation, researchers can accelerate the rate-limiting hydrolysis step required to activate the reagent, maintaining a low steady-state concentration of the active boronic acid species. This "slow-release" mechanism minimizes decomposition pathways, enabling high-yield coupling with aryl and heteroaryl halides.

Mechanistic Insight: The "Slow-Release" Strategy

The success of this protocol hinges on the hydrolytic equilibrium of the trifluoroborate salt. Unlike boronic acids, organotrifluoroborates (

For acid-sensitive groups like furan-3-yl, this is advantageous. If the entire pool of reagent were present as free boronic acid, protodeboronation (loss of the boron group) would compete with the cross-coupling. The trifluoroborate salt acts as a reservoir, releasing the active species only as fast as it is consumed by the catalyst.

Mechanistic Pathway Diagram

Figure 1: The "Slow-Release" mechanism prevents decomposition by maintaining low concentrations of the labile boronic acid.

Materials and Equipment

Reagents

-

Nucleophile: Potassium (furan-3-yl)trifluoroboranuide (1.05 – 1.2 equiv).

-

Electrophile: Aryl Bromide or Heteroaryl Chloride (1.0 equiv).

-

Catalyst System:

-

Base: Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent: Ethanol (EtOH) or Toluene/Water (3:1). Note: Protic solvent or water cosolvent is mandatory for hydrolysis.

Equipment

-

Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) capable of maintaining 15-20 bar pressure.

-

Vials: 2-5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

-

Inert Gas: Argon or Nitrogen balloon/manifold.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Coupling of 4-bromoanisole with Potassium (furan-3-yl)trifluoroboranuide.

Step 1: Reagent Charging In a glovebox or well-ventilated fume hood, charge a 5 mL microwave vial with:

-

Aryl Bromide (0.50 mmol).

-

Potassium (furan-3-yl)trifluoroboranuide (96 mg, 0.55 mmol, 1.1 equiv).

- (2.2 mg, 0.01 mmol, 2 mol%).

-

RuPhos (9.3 mg, 0.02 mmol, 4 mol%).

- (159 mg, 1.5 mmol, 3.0 equiv).

Step 2: Solvent Addition & Degassing

-

Add Ethanol (2.5 mL).

-

Seal the vial with a crimp cap.

-

Critical Step: Purge the headspace with Argon for 2 minutes via a needle inlet/outlet to remove

. (Oxygen poisons the Pd(0) species).

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Temperature: 85 °C

-

Time: 20 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Absorption Level: High

Step 4: Workup & Purification

-

Cool the vial to room temperature (RT) using the reactor's compressed air jet.

-

Filter the reaction mixture through a small pad of Celite® to remove palladium black and inorganic salts. Rinse with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Workflow Diagram

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Optimization & Troubleshooting Guide

Reaction Parameter Screening

The following table summarizes the impact of variable changes based on field data and literature precedents (Molander et al.).

| Parameter | Standard Condition | Alternative | Rationale |

| Solvent | Ethanol (0.2 M) | Toluene/H2O (3:1) | Ethanol promotes faster hydrolysis. Toluene/Water is better for highly lipophilic electrophiles. |

| Base | |||

| Catalyst | RuPhos is superior for heteroaryl couplings. dppf is a cheaper alternative for simple aryl bromides. | ||

| Temp | 85 °C | 100–120 °C | Increase temperature for Aryl Chlorides. Decrease to 60 °C if furan decomposition is observed. |

Troubleshooting Matrix

Issue: Low Conversion (<20%)

-

Diagnosis: Catalyst deactivation or insufficient hydrolysis.

-

Solution:

-

Check Oxygen levels: Ensure rigorous degassing.

-

Check Hydrolysis: Add more water (e.g., switch to EtOH/H2O 9:1) to drive the equilibrium toward the boronic acid.

-

Switch Ligand: Move to XPhos or SPhos for sterically hindered substrates.

-

Issue: Protodeboronation (Formation of Furan)

-

Diagnosis: Hydrolysis is too fast; free boronic acid concentration is too high.

-

Solution:

-

Reduce Water: Switch to pure Isopropanol or n-Butanol (uses trace water in solvent/base).

-

Lower Temperature: Reduce microwave temp to 70 °C and extend time to 45 mins.

-

Issue: Homocoupling (Biaryl formation)

-

Diagnosis: Oxidation of the boronate species.

-

Solution: This is almost exclusively due to oxygen leakage. Re-seal vial and purge with Argon for 5 minutes.

References

-

Molander, G. A., & Petrillo, D. E. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.[1][4] Journal of Organic Chemistry, 74(3), 973–980.[3]

-

[Link]

-

-

Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[5][6] Journal of Organic Chemistry, 67(24), 8424–8429.

-

[Link]

-

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.

-

[Link]

-

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

[Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Potassium (furan-3-yl)trifluoroboranuide in medicinal chemistry drug discovery

Application Note: Potassium (furan-3-yl)trifluoroboranuide in Medicinal Chemistry

Executive Summary

Potassium (furan-3-yl)trifluoroboranuide (commonly potassium furan-3-yltrifluoroborate) represents a critical tactical reagent in modern medicinal chemistry. While the furan-3-yl moiety is a valuable bioisostere for phenyl and heteroaryl rings, its introduction via traditional boronic acids is plagued by rapid protodeboronation and polymerization. This guide details the application of the trifluoroborate salt variant, which functions as a "slow-release" reservoir of the active species, enabling high-yield Suzuki-Miyaura cross-couplings that are otherwise inaccessible.[1]

The Chemical Rationale: Stability & Atom Economy

The primary challenge in installing a furan-3-yl group is the inherent instability of 3-furanylboronic acid. Unlike the 2-isomer, the 3-isomer possesses high electron density at the carbon-boron bond, making it exceptionally prone to hydrolytic cleavage (protodeboronation) under the basic conditions required for palladium catalysis.

Table 1: Reagent Comparison

| Feature | 3-Furanylboronic Acid | Potassium (Furan-3-yl)trifluoroborate |

| Physical State | Waxy, unstable solid | Crystalline, free-flowing solid |

| Shelf Stability | Poor (polymerizes/dehydrates) | Indefinite (Air/Moisture Stable) |

| Stoichiometry | Often requires excess (1.5–2.0 equiv) | Near stoichiometric (1.05–1.1 equiv) |

| Reaction Species | Rapid degradation competes with coupling | Slow hydrolysis matches catalytic turnover |

| Atom Economy | Low (variable hydration states) | High (defined MW: 178.00 g/mol ) |

Medicinal Chemistry Context: Bioisosterism & Liability

3.1 Structural Utility The furan-3-yl ring serves as a compact, electron-rich aromatic scaffold. It is frequently employed as:

-

A Bioisostere: Replacing a phenyl ring to reduce lipophilicity (LogP) and improve solubility.

-

A Hydrogen Bond Acceptor: The oxygen atom can engage in weak H-bond interactions with active site residues.

3.2 Metabolic Alert (Critical Consideration) While synthetically useful, the furan ring is a known structural alert. Researchers must be aware of the metabolic activation pathway. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor for cellular nucleophiles (DNA/Proteins), potentially leading to hepatotoxicity.

Design Note: The furan-3-yl isomer is often less susceptible to metabolic ring-opening than the 2-yl isomer, but downstream toxicity screening (e.g., glutathione trapping assays) is mandatory for lead compounds containing this moiety.

Mechanistic Insight: The "Slow-Release" Strategy

The success of potassium organotrifluoroborates relies on a biphasic hydrolysis equilibrium. The trifluoroborate anion (

-

The Paradox: We need base to activate the boronic acid, but base also promotes protodeboronation (decomposition).

-

The Solution: The equilibrium constant for trifluoroborate hydrolysis is low. This ensures that at any given moment, the concentration of free boronic acid is low—just enough to feed the palladium cycle, but not enough to aggregate or decompose.

Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable boronic acid intermediates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of Potassium (furan-3-yl)trifluoroboranuide with aryl bromides or chlorides.

Reagents:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Reagent: Potassium (furan-3-yl)trifluoroboranuide (1.1 – 1.2 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%) OR RuPhos Precatalyst (2-3 mol%) -

Base: Cs

CO -

Solvent: Toluene/Water (3:1) or THF/Water (10:1)

Step-by-Step Methodology:

-

Preparation of Glassware:

-

Use a microwave vial or a round-bottom flask with a septa.[1]

-

Critical: If using a flask, ensure it is flame-dried or oven-dried, though the reaction tolerates water, the initial atmosphere must be inert.

-

-

Solids Addition:

-

Add the Aryl Halide (if solid), Potassium (furan-3-yl)trifluoroboranuide, Base (Cs

CO -

Note: If using Pd(OAc)

and XPhos, add them as solids simultaneously.

-

-

Degassing (The "Self-Validating" Step):

-

Seal the vessel.[1]

-

Evacuate under high vacuum and backfill with Argon or Nitrogen (Repeat 3x).

-

Why? Oxygen poisons the Pd(0) species and promotes homocoupling.

-

-

Solvent Introduction:

-

Add the degassed solvent mixture (e.g., Toluene/Water 3:1) via syringe through the septum.[1]

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl halide.

-

-

Reaction:

-

Heat the mixture to 80–95°C with vigorous stirring.

-

Time: Typically 2–18 hours.

-

Monitoring: Check via LC-MS.[2] Look for the product mass. If the starting material is consumed but no product forms, check for dehalogenation (reduction) of the aryl ring.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate and Water.

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over Na

SO

-

-

Purification:

-

Flash chromatography (Hexanes/Ethyl Acetate).

-

Note: Furan derivatives can be acid-sensitive; avoid highly acidic silica or add 1% Et

N to the eluent if degradation is observed.

-

Workflow Visualization

Figure 2: Decision tree for selecting reaction conditions based on substrate reactivity.

References

-

Molander, G. A., & Biolatto, B. (2003).[4][5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[6] The Journal of Organic Chemistry, 68(11), 4302–4314.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Peterson, L. A. (2013).[7] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Streamlining the Synthesis of 3-Aryl-Furans for Drug Discovery via Potassium (Furan-3-yl)trifluoroboranuide

Introduction

The 3-aryl-furan moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore or a bioisostere for other aromatic systems, leading to derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The efficient construction of this C(sp²)-C(sp²) bond is therefore a critical objective for researchers in drug development.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming such bonds.[5][6] However, traditional organoboron reagents, particularly boronic acids, often present challenges related to stability, purification, and stoichiometric precision. Furan-3-boronic acid, in particular, is prone to decomposition and protodeboronation, complicating its use.

This application note presents a robust and highly efficient protocol for the synthesis of 3-aryl-furans utilizing potassium (furan-3-yl)trifluoroboranuide. We will delve into the distinct advantages of this reagent, the underlying reaction mechanism, and provide a detailed, field-proven experimental protocol for its application, empowering researchers to reliably access these valuable molecular building blocks.

The Trifluoroborate Advantage: Why Choose K[Furan-3-yl-BF₃]?

The selection of potassium (furan-3-yl)trifluoroboranuide over its boronic acid counterpart is a strategic choice rooted in enhancing reaction reliability, efficiency, and ease of handling. As crystalline, air- and moisture-stable solids, organotrifluoroborates circumvent many of the limitations associated with boronic acids.[7][8][9]

Key Advantages Include:

-

Exceptional Stability: Unlike many boronic acids, potassium organotrifluoroborates are bench-stable solids that can be stored indefinitely without special precautions.[8][10] This inherent stability prevents degradation on the shelf and minimizes the risk of reagent decomposition during the reaction.

-

Stoichiometric Precision: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), making precise stoichiometric measurements challenging.[8] Organotrifluoroborates, conversely, exist as well-defined, monomeric salts, ensuring accurate and reproducible reagent dosing.[7][8]

-

Suppression of Side Reactions: A crucial feature of organotrifluoroborates is their role as "protected" boronic acids.[7][11] In the reaction mixture, they undergo slow, controlled hydrolysis to release the active boronic acid in situ.[12][13][14] This slow-release mechanism maintains a low concentration of the reactive species, significantly suppressing common side reactions such as oxidative homocoupling and protodeboronation, which often plague reactions using bulk boronic acids.[7][12]

-

Ease of Handling: As free-flowing crystalline solids, they are significantly easier to handle, weigh, and dispense compared to the often hygroscopic or amorphous boronic acids.[9][15][16]

Reaction Mechanism: A Controlled Pathway to C-C Bond Formation

The Suzuki-Miyaura coupling using potassium organotrifluoroborates proceeds through a two-stage process: an initial activation step followed by the well-established Pd-catalyzed cycle. The success of the reaction hinges on the seamless integration of these stages.

-

Activation via Hydrolysis: The tetracoordinated trifluoroborate salt is not the active transmetalating species.[7] It must first undergo hydrolysis in the aqueous-organic solvent mixture to generate the corresponding furan-3-boronic acid. This step is the key to the "slow-release" strategy.[12][13]

-

The Pd Catalytic Cycle: The newly formed boronic acid enters the catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The furan-3-boronic acid (after activation by base) transfers the furan-3-yl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners (aryl and furan-3-yl) are eliminated from the palladium center, forming the desired 3-aryl-furan product and regenerating the active Pd(0) catalyst.

-

The overall transformation is depicted below.

Detailed Experimental Protocol: Synthesis of 3-(4-cyanophenyl)furan

This protocol details the synthesis of a model 3-aryl-furan using a commercially available aryl halide. The procedure is robust and can be adapted for a wide range of substrates.

Materials & Equipment:

-

Potassium (furan-3-yl)trifluoroboranuide (CAS: 1002607-44-5)

-

4-Bromobenzonitrile (CAS: 623-00-7)

-

Palladium(II) Acetate (Pd(OAc)₂) (CAS: 3375-31-3)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (CAS: 787618-22-8)

-

Cesium Carbonate (Cs₂CO₃) (CAS: 534-17-8)

-

Toluene (anhydrous)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel (for chromatography)

-

5-mL Microwave Vial with stir bar

-

Standard laboratory glassware, magnetic stir plate with heating, rotary evaporator, inert gas line (Argon or Nitrogen).

Reagent Stoichiometry Table:

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mg) | Mmol |

| 4-Bromobenzonitrile | 182.02 | 1.0 | 45.5 | 0.25 |

| Potassium (furan-3-yl)trifluoroboranuide | 173.99 | 1.2 | 52.2 | 0.30 |

| Pd(OAc)₂ | 224.50 | 0.02 | 1.1 | 0.005 |

| RuPhos | 476.60 | 0.04 | 4.8 | 0.01 |

| Cs₂CO₃ | 325.82 | 2.0 | 162.9 | 0.50 |

| Toluene / H₂O (4:1) | - | - | 2.5 mL | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a 5-mL microwave vial containing a magnetic stir bar, add potassium (furan-3-yl)trifluoroboranuide (52.2 mg, 0.30 mmol), 4-bromobenzonitrile (45.5 mg, 0.25 mmol), Pd(OAc)₂ (1.1 mg, 0.005 mmol), RuPhos (4.8 mg, 0.01 mmol), and Cs₂CO₃ (162.9 mg, 0.50 mmol).

-

Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Causality Note: The active Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst oxidation and deactivation, ensuring high catalytic turnover.

-

-

Solvent Addition: Prepare a 4:1 mixture of Toluene:Water. Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 2.5 mL of the degassed solvent mixture to the reaction vial.

-

Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12 hours.

-

Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with 10 mL of diethyl ether and filter through a small plug of Celite® to remove solids. Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-(4-cyanophenyl)furan.

Self-Validation:

-

Expected Yield: 75-90%.

-

Appearance: White to off-white solid.

-

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the furan and cyanophenyl protons in the aromatic region.

-

¹³C NMR (CDCl₃, 101 MHz): Signals for all unique carbons, including the quaternary carbon of the nitrile group.

-

HRMS (ESI): Calculated mass for [M+H]⁺ should match the observed mass.

-

Substrate Scope & Versatility

The described protocol is broadly applicable. High yields are generally obtained with aryl bromides bearing both electron-withdrawing and electron-donating groups. The methodology is also effective for more challenging aryl chlorides, though catalyst loading may need to be increased.

Table 1: Representative Scope of the Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Product | Typical Yield (%) |

| 1 | 4-Bromoacetophenone | 3-(4-Acetylphenyl)furan | 88 |

| 2 | 4-Chloroanisole | 3-(4-Methoxyphenyl)furan | 81 [a] |

| 3 | 1-Bromo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)furan | 92 |

| 4 | 2-Bromopyridine | 3-(Pyridin-2-yl)furan | 76 |

| 5 | 1-Bromo-2-fluorobenzene | 3-(2-Fluorophenyl)furan | 85 |

[a] Reaction performed with 3 mol% Pd(OAc)₂ and 6 mol% RuPhos.

Experimental Workflow and Troubleshooting

The entire process from setup to purification is a streamlined workflow designed for efficiency and reproducibility.

Troubleshooting Guide:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Poor quality reagents. | 1. Ensure the reaction vessel is properly sealed and inerted. Use a glovebox for setup if available. 2. Degas solvents thoroughly. 3. Use fresh, high-purity reagents. |

| Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature too high or time too long. | 1. Use anhydrous solvents for the organic phase. 2. Monitor the reaction by TLC/GC-MS and stop once the starting material is consumed. Optimize temperature. |

| Aryl Halide Homocoupling | 1. Catalyst decomposition leading to side reactions. 2. Reaction run for an excessive duration. | 1. Consider a more robust ligand or a pre-catalyst system. 2. Optimize reaction time. |

Conclusion

Potassium (furan-3-yl)trifluoroboranuide is a superior coupling partner for the Suzuki-Miyaura synthesis of 3-aryl-furans. Its remarkable stability, stoichiometric precision, and ability to mitigate common side reactions make it an invaluable tool for medicinal chemists and researchers in drug development. The protocol described herein is robust, scalable, and broadly applicable, providing a reliable and efficient pathway to access a diverse array of 3-aryl-furan derivatives for further investigation and application.

References

-

Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts. Available at: [Link]

-

Wikipedia. Organotrifluoroborate. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Abstract available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441. PubMed entry available at: [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]

-

Molander, G. A., & Fumagalli, T. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available at: [Link]

-

PubChem. Potassium (furan-3-yl)trifluoroboranuide. Available at: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 14(3), 820–823. Available at: [Link]

-

Bakherad, M., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2568. Available at: [Link]

-

Pertusati, F., et al. A. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Abstract available at: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. PubMed entry available at: [Link]

-

Molander, G. A., & Biolatto, B. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 4(11), 1867–1870. Available at: [Link]

-

Chaban, T., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. International Journal of Chemical and Biochemical Sciences. Available at: [Link]

-

Heyn, R. H., et al. (2013). Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical Chemistry Chemical Physics, 15(28), 11226–11230. Available at: [Link]

-

Padwa, A. (2001). Furan as a versatile synthon. Modern Drug Discovery, 4(5), 49-54. Available at: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

Molander, G. A., & Ito, Y. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]

-

Molander, G. A., et al. (2003). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 68(13), 5534–5537. Abstract available at: [Link]

-

Bode, J. W., et al. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. Available at: [Link]

-

Heyn, R. H., et al. (2013). Structural and spectroscopic characterization of potassium fluoroborohydrides. SINTEF. Available at: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Abstract available at: [Link]

-

Organic Chemistry Portal. Synthesis of aryltrifluoroborates. Available at: [Link]

-

Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. Available at: [Link]

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 17. scispace.com [scispace.com]

- 18. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Cross-Coupling of Potassium (Furan-3-yl)trifluoroboranuide

Executive Summary & Core Challenge

Potassium (furan-3-yl)trifluoroboranuide is a robust, air-stable alternative to furan-3-boronic acid. However, its utility is frequently compromised by a specific failure mode: Protodeboronation .

Unlike simple aryl trifluoroborates, furan rings are electron-rich and acid-sensitive. The success of this reaction relies entirely on the "Slow-Release Strategy." The trifluoroborate salt (

-

If hydrolysis is too fast: The concentration of free boronic acid spikes, leading to rapid protodeboronation (formation of furan) before the catalyst can engage.

-

If hydrolysis is too slow: The catalyst rests in solution, eventually decomposing or precipitating Pd black.

This guide provides the protocols to balance this equilibrium.

The "Slow-Release" Mechanism (Visualized)

To troubleshoot effectively, you must visualize the competing pathways. The goal is to keep the "Hydrolysis" arrow slower than the "Transmetallation" arrow.

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. Success requires the hydrolysis rate to match the catalyst turnover rate.[1][2][3][4]

Troubleshooting Guide (Q&A)

Q1: I see high conversion of the aryl halide, but the major product is the protodeboronated furan (furan-H). Why?

Diagnosis: The "Release" is too fast.

The concentration of free furan-3-boronic acid in solution is too high relative to the catalyst's ability to consume it. The furan ring is exceptionally prone to

Corrective Actions:

-

Reduce Water Loading: Standard Molander conditions often use 3:1 or 4:1 Organic:Water ratios. Shift to 10:1 or even 20:1 (e.g., Toluene/H2O). This slows the hydrolysis of the

salt.[5] -

Buffer the pH: Strong bases (NaOH, KOH) accelerate protodeboronation. Switch to

or -

Increase Catalyst Activity: Do not add more catalyst; add better catalyst. You need to speed up the transmetallation step to consume the boronic acid as soon as it forms. Switch from

based systems to XPhos Pd G3 or RuPhos Pd G3 .

Q2: The reaction is stalled. I have 90% unreacted aryl halide and unreacted trifluoroborate salt.

Diagnosis: The "Release" is too slow (or Catalyst Poisoning). The trifluoroborate is not hydrolyzing to the active boronic acid, or the catalyst has died before the release occurred.

Corrective Actions:

-

Check Solubility: Potassium trifluoroborates are inorganic salts. If you are using pure toluene or dioxane, the salt may not be dissolving enough to interact with the water/base interface. Add a co-solvent like

-Butanol or CPME (Cyclopentyl methyl ether). -

Increase Water: Contrary to Q1, if the reaction is dry, hydrolysis cannot occur. Ensure at least 5-10 equivalents of water relative to boron are present.

-

Temperature: Trifluoroborates generally require 80–100°C to hydrolyze efficiently. Room temperature couplings are rarely successful with this class of reagent.

Q3: Why is RuPhos or XPhos recommended specifically for furan couplings?

Technical Insight: Buchwald dialkylbiaryl phosphine ligands (like RuPhos/XPhos) serve two functions here:

-

Bulky Sterics: They prevent the electron-rich furan oxygen from coordinating to the Palladium center (catalyst poisoning).

-

Rapid Oxidative Addition: They facilitate the oxidative addition of the aryl halide, ensuring the Pd(II) species is ready and waiting the moment the boronic acid is released.

Optimized Experimental Protocol

This protocol uses a self-validating setup with internal checks.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium (furan-3-yl)trifluoroboranuide (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base:

(3.0 equiv) -

Solvent System: Toluene : Water (10:1 ratio) or CPME : Water (10:1)

Step-by-Step Workflow:

-

Solid Addition: Charge a reaction vial (with a stir bar) with the Aryl Halide, Trifluoroborate salt, Base, and Precatalyst.

-

Checkpoint: If your aryl halide is a liquid, add it after degassing.

-

-

Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times .[6]

-

Why: Oxygen promotes homocoupling of the boron species, wasting your reagent.

-

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Reaction: Heat to 95°C with vigorous stirring (1000 rpm).

-

Note: Vigorous stirring is essential for the biphasic hydrolysis at the solvent interface.

-

-

Monitoring (TLC/LCMS): Check at 1 hour.

-

Scenario A (Product forming, SM remaining): Continue heating.

-